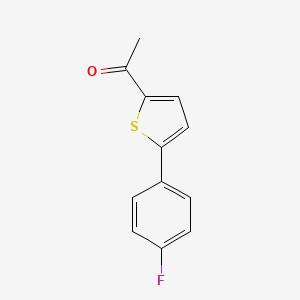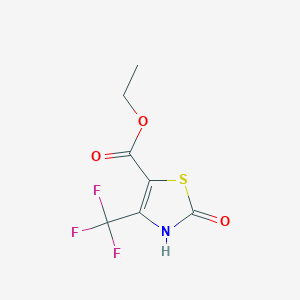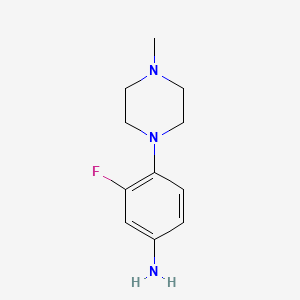![molecular formula C8H8O4 B1304312 3-hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one CAS No. 57053-18-6](/img/structure/B1304312.png)
3-hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one” is a unique chemical compound with the empirical formula C8H8O4 . It is commonly found in cigarette smoke, Maillard reaction products, sugar pyrolysis products, and natural extracts . Structurally, it belongs to the class of pyranone compounds, most of which have a caramel-like aroma .
Synthesis Analysis
The synthesis of this compound involves refluxing a solution of glucose and pyridine in ethanol. After adding acetic acid and further heating, the concentrated reaction solution is diluted with water and extracted with ethyl acetate to obtain γ-pyranone. The crude product is purified by column chromatography (silica gel) and high vacuum distillation. Finally, the product is recrystallized from hexane to obtain the title compound 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C1C2=C(OCC2O)C=C(C)O1 . The InChI key for this compound is KLEPYAZHRXGNBY-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 168.15 g/mol .Aplicaciones Científicas De Investigación
Antioxidant Properties in Food Chemistry
This compound is known to form during the Maillard reaction and contributes significantly to the antioxidant properties of Maillard reaction products (MRPs) . Its ability to scavenge free radicals like ABTS˙+, DPPH, and galvinoxyl radicals makes it a valuable antioxidant in food chemistry. The hydroxyl group at the olefin position plays a crucial role in its antioxidant activity, indicating that the enol structure in the compound is key for this property .
Flavor Enhancer in Food Industry
In the food industry, derivatives of this compound, such as maltol, are used to enhance the flavor of candies, baked goods, and beverages. It improves the mouthfeel and overall flavor profile, making it a common additive in the production of various consumables .
Pharmaceutical Intermediates
The compound serves as an intermediate in pharmaceutical manufacturing. Its structural properties allow it to be a precursor in synthesizing more complex molecules that could have therapeutic applications .
Cosmetic and Personal Care Applications
Due to its flavor-enhancing properties, it is also used in the cosmetic and personal care industries. It can be found in products where a pleasant scent or taste is desirable, such as in lip balms and mouthwashes .
Antioxidant Research in Biochemistry
Research indicates that the compound’s antioxidant properties extend beyond food chemistry into broader biochemistry applications. It can be used to study oxidative stress in cells and the potential protective effects of antioxidants .
Natural Extracts and Food Studies
The compound is naturally present in various foods and extracts, such as whole wheat bread, prunes, rose tea, and roasted tigernut oil. Its presence and concentration in these natural products can be studied to understand their health benefits and contributions to flavor .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reference material when analyzing the composition of food products and natural extracts. Its well-defined structure and properties make it suitable for such applications .
Material Science
Lastly, the compound’s unique chemical structure could be of interest in material science, particularly in the development of new materials with antioxidant properties. Its stability under various conditions can be studied to create materials that resist oxidative damage .
Mecanismo De Acción
- The enolone unit in hydroxymaltol contributes to its strong antioxidant properties . We can speculate that a similar mechanism may apply to our compound.
Mode of Action
Pharmacokinetics
Propiedades
IUPAC Name |
3-hydroxy-6-methyl-2,3-dihydrofuro[3,2-c]pyran-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4-2-6-7(8(10)12-4)5(9)3-11-6/h2,5,9H,3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEPYAZHRXGNBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(CO2)O)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377558 |
Source


|
| Record name | 3-Hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one | |
CAS RN |
57053-18-6 |
Source


|
| Record name | 3-Hydroxy-6-methyl-2,3-dihydro-4H-furo[3,2-c]pyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-Fluorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B1304231.png)
![Ethyl 7-hydroxy-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1304233.png)
![Ethyl 7-amino-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1304235.png)
![N'-hydroxy-4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzenecarboximidamide](/img/structure/B1304236.png)


![1-[4-(3-Fluoropropoxy)phenyl]-1-ethanone](/img/structure/B1304244.png)
![2-[3-(Trifluoromethyl)benzyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1304245.png)
![Ethyl 2-{1-[3-(trifluoromethyl)benzoyl]-4-piperidinylidene}acetate](/img/structure/B1304247.png)


![4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile](/img/structure/B1304256.png)
amino]-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B1304257.png)
